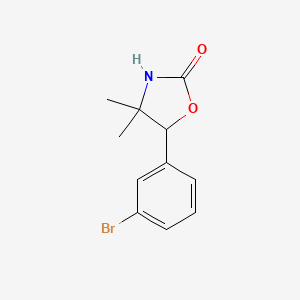
5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one: is a chemical compound that belongs to the class of oxazolidinones It is characterized by the presence of a bromophenyl group attached to the oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one typically involves the reaction of 3-bromobenzaldehyde with 4,4-dimethyl-2-oxazolidinone. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The oxazolidinone ring can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine atom, to yield debrominated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Various substituted oxazolidinones.
Oxidation Products: Oxidized derivatives of the oxazolidinone ring.
Reduction Products: Debrominated oxazolidinones.
Scientific Research Applications
Chemistry: 5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, inhibiting their activity and thus exhibiting antibacterial properties.
Medicine: The compound is explored for its potential use in the development of new drugs, particularly those targeting bacterial infections. Its ability to inhibit bacterial growth makes it a candidate for further drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound binds to bacterial ribosomes, inhibiting protein synthesis. This leads to the disruption of bacterial growth and replication. The bromophenyl group enhances the compound’s binding affinity to the target enzymes, increasing its efficacy.
Comparison with Similar Compounds
5-(4-Bromophenyl)-4,4-dimethyloxazolidin-2-one: Similar structure but with the bromine atom at the para position.
5-(3-Chlorophenyl)-4,4-dimethyloxazolidin-2-one: Chlorine atom instead of bromine.
5-(3-Methylphenyl)-4,4-dimethyloxazolidin-2-one: Methyl group instead of bromine.
Uniqueness: 5-(3-Bromophenyl)-4,4-dimethyloxazolidin-2-one is unique due to the presence of the bromine atom at the meta position of the phenyl ring. This specific substitution pattern influences its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H12BrNO2 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
5-(3-bromophenyl)-4,4-dimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H12BrNO2/c1-11(2)9(15-10(14)13-11)7-4-3-5-8(12)6-7/h3-6,9H,1-2H3,(H,13,14) |
InChI Key |
ICDGALOUPCFOBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(=O)N1)C2=CC(=CC=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















